8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide
Description
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide is a halogenated naphthyridine derivative characterized by a bromine atom at position 5, a cyclopropylamine substituent at the carboxamide group, and an amino group at position 6. The bromine atom likely enhances electrophilic reactivity and binding affinity to hydrophobic pockets in biological targets, while the cyclopropyl group may influence metabolic stability and conformational rigidity.
Properties
Molecular Formula |
C12H11BrN4O |
|---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
8-amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O/c13-9-5-16-11(14)10-8(9)3-6(4-15-10)12(18)17-7-1-2-7/h3-5,7H,1-2H2,(H2,14,16)(H,17,18) |
InChI Key |
ABPJEJDKOLONMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C(=NC=C3Br)N)N=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide
General Synthetic Approach to 1,7-Naphthyridine Derivatives
The 1,7-naphthyridine core is typically synthesized through cyclization reactions involving aminopyridine precursors and suitable electrophilic partners. The synthesis often proceeds via:
- Condensation of 2-aminopyridines with α,β-unsaturated ketones or malonate derivatives to form bicyclic systems.
- Subsequent functionalization steps to introduce substituents such as amino, bromo, cyclopropyl, and carboxamide groups.
Although most literature focuses on 1,8- and 1,5-naphthyridines, the synthetic principles are transferable to 1,7-naphthyridines with appropriate modifications.
Specific Synthetic Routes for 8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide
Starting Materials and Key Intermediates
- 2-Aminopyridine derivatives : Serve as the nitrogen-containing building block.
- Halogenation reagents : Bromination is achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in acetic acid to install the bromine at the 5-position.
- Cyclopropylamine or cyclopropyl halides : Used to introduce the N-cyclopropyl substituent on the carboxamide nitrogen.
- Carboxamide formation : Typically involves coupling of carboxylic acid or ester precursors with amines under dehydrating conditions.
Stepwise Synthetic Procedure
Formation of the naphthyridine core : Cyclization of 2-aminopyridine with appropriate β-ketoesters or malonate derivatives under thermal or microwave-assisted conditions yields the 1,7-naphthyridine scaffold with a carboxyl or ester group at position 3.
Bromination at the 5-position : Selective bromination is performed using brominating agents such as PBr3 or POBr3 under reflux conditions, often in neat or acidic media, to yield 5-bromo derivatives.
Introduction of the amino group at position 8 : Amination can be achieved by nucleophilic substitution or via reduction of corresponding nitro precursors, depending on the synthetic route.
Conversion to carboxamide and N-cyclopropyl substitution : The carboxylic acid or ester group at position 3 is converted to the carboxamide by reaction with cyclopropylamine under amide coupling conditions, often using coupling reagents or acid chlorides.
Purification and salt formation : The final compound can be purified by crystallization or chromatography and converted into pharmaceutically acceptable salts if desired.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Core cyclization | 2-Aminopyridine + β-ketoester, Dowtherm | 180–200 °C | 50–70 | Thermal cyclization in high-boiling solvents |
| Bromination at 5-position | PBr3 or POBr3, neat or AcOH reflux | 80–120 °C | 60–85 | Selective bromination, avoid overbromination |
| Amination at position 8 | NH3 or amine source, nucleophilic substitution | 50–100 °C | 55–75 | May require protection/deprotection steps |
| Carboxamide formation | Cyclopropylamine, coupling reagents (e.g., EDC, DCC) | Room temp to 60 °C | 65–80 | Amide bond formation, often with base |
| Purification and salt formation | Crystallization or chromatography | Ambient | — | Salt forms improve solubility and stability |
Summary and Expert Recommendations
The preparation of 8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide involves:
- Constructing the 1,7-naphthyridine core via cyclization of 2-aminopyridine derivatives with β-ketoesters or malonates.
- Selective bromination at the 5-position using PBr3 or POBr3 under controlled reflux conditions.
- Introduction of the amino group at the 8-position by nucleophilic substitution or reduction.
- Conversion of the carboxylic acid/ester at position 3 to the corresponding N-cyclopropyl carboxamide using cyclopropylamine and coupling reagents.
- Purification and optional salt formation for enhanced pharmaceutical properties.
Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is critical to maximize yields and selectivity. Microwave-assisted synthesis can accelerate cyclization steps. The use of protecting groups may be necessary to avoid side reactions during multi-step synthesis.
Chemical Reactions Analysis
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
While specific applications of 8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide are not detailed in the provided search results, its structural similarity to other naphthyridine derivatives suggests potential uses in medicinal chemistry and materials science [2, 3]. Naphthyridines, as heterocyclic compounds, have a ring-like structure including one or more heteroatoms and have demonstrated significant bioactivity [2, 8].
Anticancer Activity: Certain naphthyridine derivatives have shown anticancer activity. For instance, aaptamine (16), a naturally derived naphthyridine, exhibited cytotoxic effects against several cancer cell lines, including lung, cervical, and leukemia cells . Other related compounds have demonstrated potent anticancer activity against leukemia, breast cancer, and other cancer cell lines .
Inhibition of α-Glucosidase: Some naphthyridine derivatives have shown potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. These compounds could be useful in managing diabetes .
Antiviral Activity: Modified naphthyridines have demonstrated potential as anti-Ebola virus agents . Alkylamino substituted compounds have been synthesized and tested for antiviral properties .
Antiplasmodial Activity: 2,8-disubstituted-1,5-naphthyridine analogs were synthesized and assessed for in vitro antiplasmodial activity as inhibitors of Plasmodium protein kinases (PKs) .
Further Research
Further investigation into 8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide could explore its potential in:
- Developing new anticancer agents .
- Creating inhibitors for metabolic enzymes relevant to diabetes .
- Designing novel antiviral therapies .
- Exploring antiplasmodial agents .
Predicted Properties
The following properties are predicted for 8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide:
Mechanism of Action
The mechanism of action of 8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 8-amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide can be contextualized against related naphthyridine derivatives. Below is a comparative analysis based on substituent effects, pharmacological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Halogen Substituents :
- Bromine (in the target compound) offers greater steric bulk and lipophilicity compared to chlorine or fluorine. This may enhance target binding but reduce solubility.
- Fluorine-containing analogs (e.g., 5-fluoro derivatives) often exhibit improved metabolic stability and bioavailability due to reduced oxidative metabolism .
In contrast, methyl or phenyl substituents (in analogs) prioritize solubility or π-π stacking interactions, respectively .
Amino vs. Nitro Groups at Position 8: The amino group in the target compound likely participates in hydrogen bonding with biological targets, whereas nitro groups (in analogs) may act as electron-withdrawing moieties, altering electronic distribution and reactivity .
Research Findings and Limitations
- Pharmacological Data: No specific activity data for the target compound is available in the provided evidence. Comparisons are inferred from structural analogs and general naphthyridine pharmacology .
Biological Activity
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide (CAS: 2410309-66-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C₁₂H₁₁BrN₄O
- Molar Mass : 307.15 g/mol
- IUPAC Name : 8-amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide
The biological activity of 8-amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide is primarily attributed to its interaction with various protein kinases, particularly those involved in cancer progression and angiogenesis. It has shown promising results as an inhibitor of the Class I PI3-kinase enzymes, which are crucial in signaling pathways related to cell growth and survival.
Key Inhibitory Activities
- PI3-Kinase Inhibition :
- Kinase Selectivity :
Biological Activity Data
| Activity | IC₅₀ (µM) | Target |
|---|---|---|
| Inhibition of Class I PI3K | 0.36 | PI3Kα |
| Inhibition of VEGFR-2 Kinase | 1.46 | VEGFR-2 |
| Antiproliferative Activity | 0.87 | Various tumor cell lines |
Study 1: Antitumor Efficacy
In a preclinical study involving human colorectal carcinoma xenografts, the compound was administered orally and resulted in a significant reduction in tumor growth rates. The study utilized two different dosing schedules to evaluate the pharmacokinetic profile in vivo .
Study 2: Selective Kinase Inhibition
A comparative analysis was conducted to assess the selectivity of 8-amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide against various cyclin-dependent kinases (CDKs). The results indicated an IC₅₀ value of 0.36 µM against CDK2, showcasing its potential as a selective inhibitor .
Q & A
Q. What are the optimal synthetic routes for 8-amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide, and how do substituent variations impact yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyridines with nitriles. For example, substituting 2-cyano-3-methylpyridine with brominated or cyclopropyl-containing precursors may yield analogs. Reaction conditions (e.g., temperature, solvent, catalyst) significantly affect yields.
- Key Data :
| Starting Material | Substituent Position | Yield (%) | Reference |
|---|---|---|---|
| 2-cyano-3-methylpyridine | Bromo at C5 | 70–76 | |
| Cyclopropylamide derivative | N-cyclopropyl | 65–70 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), IR , and HRMS for structural confirmation. For purity, employ HPLC with a C18 column (acetonitrile/water gradient) and validate via elemental analysis (±0.3% tolerance).
- Example :
- IR : NH/amine stretches (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and Br–C (~650 cm⁻¹) .
- ¹H NMR : Cyclopropyl protons appear as a multiplet at δ 0.8–1.2 ppm; aromatic protons at δ 7.5–8.5 ppm .
- Quality Control : Cross-check melting points (e.g., 189–191°C for analogs) against literature .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antibacterial vs. antifungal efficacy)?
- Methodological Answer :
- Replicate Assays : Use standardized protocols (e.g., CLSI guidelines) to minimize variability. For example, MIC (Minimum Inhibitory Concentration) discrepancies may arise from differences in bacterial strains or culture media pH.
- Data Triangulation : Cross-validate results with in silico docking (e.g., binding affinity to DNA gyrase) and in vivo models (e.g., murine infection) .
- Case Study : A 2025 study found that bromine at C5 enhances Gram-positive activity but reduces solubility, leading to false negatives in broth microdilution assays .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Methodological Answer :
- Modify Critical Positions :
| Position | Modification | Observed Effect |
|---|---|---|
| C5 (Br) | Replace with Cl or CF₃ | Increased lipophilicity but reduced metabolic stability |
| N-cyclopropyl | Replace with isopropyl | Improved target binding (ΔG = -2.3 kcal/mol) but higher toxicity |
- Computational Tools : Use DFT (Density Functional Theory) to predict electronic effects or molecular dynamics to simulate target binding .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze via LC-MS. Bromine substituents show instability at pH >10, forming dehalogenated byproducts .
- Plasma Stability : Incubate with human plasma (37°C, 1 hour); quantify parent compound via LC-MS/MS. Cyclopropyl groups enhance stability (t₁/₂ > 6 hours vs. t₁/₂ = 2 hours for methyl analogs) .
Q. How can computational chemistry predict interactions with novel biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like Mycobacterium tuberculosis InhA or Candida CYP51.
| Target | Binding Affinity (kcal/mol) | Key Residues |
|---|---|---|
| InhA | -9.1 | Tyr158, Lys165 |
| CYP51 | -7.8 | Phe228, Leu376 |
- MD Simulations : Run 100-ns simulations to assess binding pose stability; validate with MM-PBSA free energy calculations .
Cross-Disciplinary and Technical Challenges
Q. What are the challenges in scaling up synthesis without compromising enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with amylose-based columns or employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclopropane formation.
- Scale-Up Data :
| Batch Size | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 10 g | 98.5 | 68 |
| 100 g | 95.2 | 62 |
Q. How can interdisciplinary approaches (e.g., medicinal chemistry + microbiology) enhance mechanistic studies?
- Methodological Answer :
- Integrated Workflow :
Synthesize analogs with systematic substituent variations.
Screen against panels of drug-resistant pathogens (e.g., MRSA, C. albicans).
Correlate MIC data with computational binding scores and metabolomics (e.g., ROS generation in E. coli).
- Case Study : A 2025 study combined transcriptomics and SAR to identify that bromine at C5 disrupts bacterial efflux pump expression .
Data Presentation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
